3,5-Dimethoxyphenethylamine

Forensic Chemistry Analytical Chemistry Synthetic Chemistry

3,5-Dimethoxyphenethylamine (3,5-DMPEA, DMPEA-6, 4-desmethoxymescaline; CAS 3213-28-3) is a phenethylamine alkaloid and positional isomer of dimethoxyphenethylamine characterized by methoxy substitution at the 3- and 5-positions of the aromatic ring. It is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and serves as the parent compound of the substituted mescaline analogues, a class known as 'scalines' (4-substituted 3,5-dimethoxyphenethylamines).

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 3213-28-3
Cat. No. B1580640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxyphenethylamine
CAS3213-28-3
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CCN)OC
InChIInChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3
InChIKeyZHSFEDDRTVLPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxyphenethylamine (CAS 3213-28-3): Core Structural Scaffold for Mescaline Analogues and Scalines


3,5-Dimethoxyphenethylamine (3,5-DMPEA, DMPEA-6, 4-desmethoxymescaline; CAS 3213-28-3) is a phenethylamine alkaloid and positional isomer of dimethoxyphenethylamine characterized by methoxy substitution at the 3- and 5-positions of the aromatic ring [1]. It is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and serves as the parent compound of the substituted mescaline analogues, a class known as 'scalines' (4-substituted 3,5-dimethoxyphenethylamines) [2]. The compound occurs naturally in the cactus Pelecyphora aselliformis [1]. Its significance in medicinal chemistry and forensic science arises from its unique regioisomeric identity, which imparts distinct chemical reactivity and a defined role as a privileged synthetic scaffold [3].

3,5-Dimethoxyphenethylamine (CAS 3213-28-3): Why Positional Isomers and Structural Analogs Are Not Interchangeable


In the phenethylamine class, subtle regioisomeric differences produce profound alterations in chemical reactivity, analytical detectability, and biological function. 3,5-Dimethoxyphenethylamine cannot be substituted by other dimethoxyphenethylamine isomers (e.g., 2,5- or 3,4-), nor by mescaline or 2C series compounds, without introducing significant experimental variability. The 3,5-substitution pattern confers a unique electrophilic aromatic substitution profile [1], a distinct set of physicochemical properties , and a specific position as the unsubstituted core scaffold for an entire subclass of 5-HT2A receptor ligands (the scalines) [2]. These non-interchangeable properties mandate precise compound selection for synthetic, analytical, and pharmacological investigations.

3,5-Dimethoxyphenethylamine (CAS 3213-28-3): Comparative Quantitative Evidence for Scientific Selection


3,5-Dimethoxyphenethylamine vs. All Other Dimethoxyphenethylamine Isomers: Divergent Electrophilic Bromination Pathways

3,5-Dimethoxyphenethylamine is the sole regioisomer among the six positional isomers of dimethoxyphenethylamine that yields a dibromo species as the major product upon electrophilic bromination [1]. In direct comparative experiments, bromination of 3,5-DMPEA produced the 2,6-dibromo isomer. In contrast, all other tested isomers (including 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-DMPEA) yielded a monobromo species as the predominant product [1].

Forensic Chemistry Analytical Chemistry Synthetic Chemistry

3,5-Dimethoxyphenethylamine vs. 2,5-Dimethoxyphenethylamine (2C-H): Physicochemical Property Differentiation

3,5-Dimethoxyphenethylamine exhibits a substantially lower boiling point under reduced pressure compared to its 2,5-isomer (2C-H). The boiling point of 3,5-DMPEA is reported as 178-180 °C at 19-25 hPa , while 2,5-dimethoxyphenethylamine boils at approximately 160 °C at 10 mmHg (approximately 13.3 hPa) . This represents an approximate 18-20 °C difference under comparable low-pressure conditions, a significant divergence for two molecules with identical molecular weight (181.23 g/mol) and formula (C10H15NO2).

Physical Chemistry Analytical Method Development Process Chemistry

3,5-Dimethoxyphenethylamine vs. 3,4-Dimethoxyphenethylamine: Comparative Physical State and Handling Characteristics

3,5-Dimethoxyphenethylamine is a liquid at standard ambient temperature (20 °C) , which distinguishes it from the 3,4-dimethoxyphenethylamine isomer, a solid with a reported melting point of 124 °C [1]. This fundamental phase difference is accompanied by a lower density for 3,5-DMPEA (>1.041 g/mL at 25 °C [2]) compared to 3,4-DMPEA (1.074 g/mL [1]).

Analytical Reference Standards Sample Preparation Laboratory Logistics

3,5-Dimethoxyphenethylamine as the Parent Scaffold for 5-HT2A-Targeted 'Scaline' Derivatives: A Class-Defining Structural Role

3,5-Dimethoxyphenethylamine serves as the unsubstituted parent compound of the 'scalines', a family of 4-substituted 3,5-dimethoxyphenethylamines [1]. While 3,5-DMPEA itself has weak to moderate affinity for 5-HT2A/2C receptors (class-level inference; no direct Ki data available) , its 4-substituted derivatives, such as escaline, proscaline, and allylescaline, exhibit significantly enhanced 5-HT2A receptor binding affinities, with reported Ki values ranging from 150 to 12,000 nM [2]. In contrast, the 2,5-dimethoxy substitution pattern (e.g., 2C-H) represents a separate scaffold for the 2C series, which typically exhibits higher potency [3].

Medicinal Chemistry Neuropharmacology SAR Studies

3,5-Dimethoxyphenethylamine vs. 2,4-Dimethoxyphenethylamine: Differential Density and Boiling Point for Chromatographic Resolution

3,5-Dimethoxyphenethylamine exhibits a density greater than 1.041 g/mL at 25 °C [1] and a boiling point of 178-180 °C at reduced pressure . In comparison, 2,4-dimethoxyphenethylamine has a reported density of approximately 1.041 g/cm³ [2] and a boiling point of 286 °C at atmospheric pressure (760 mmHg) [2]. The significantly lower boiling point of 3,5-DMPEA under comparable conditions is a key differentiating factor.

Analytical Chemistry Chromatography Method Validation

3,5-Dimethoxyphenethylamine vs. Mescaline (3,4,5-Trimethoxyphenethylamine): Comparative Methoxy Substitution and Scaffold Accessibility

3,5-Dimethoxyphenethylamine (3,5-DMPEA) contains two methoxy groups and an unsubstituted para (4-) position [1]. Mescaline, in contrast, contains three methoxy groups at the 3-, 4-, and 5-positions [2]. This structural difference has profound synthetic implications: the vacant 4-position of 3,5-DMPEA makes it the direct precursor to a wide array of 4-substituted analogues (scalines), whereas mescaline lacks this accessible point for facile diversification without prior dealkylation or functional group interconversion. The 3,5-dimethoxy substitution pattern generally yields compounds that are much less potent than the 2,4,5-substituted 2C and DOx drugs [3].

Medicinal Chemistry Synthetic Chemistry SAR Studies

3,5-Dimethoxyphenethylamine (CAS 3213-28-3): Evidence-Based Research and Industrial Application Scenarios


Forensic Toxicology and Drug Chemistry: Isomer-Specific Identification of Designer Phenethylamines

In forensic laboratories, the unambiguous identification of seized substances is paramount. The unique electrophilic bromination behavior of 3,5-DMPEA—producing a 2,6-dibromo isomer, while all other dimethoxyphenethylamine regioisomers yield monobromo products —provides a robust and discriminatory analytical tool. This property allows for the confident differentiation of 3,5-DMPEA from its isomers using standard GC-MS or HPLC workflows following simple derivatization, thereby meeting the rigorous evidentiary standards required for legal proceedings and enabling accurate tracking of emerging psychoactive substances in the marketplace.

Medicinal Chemistry: Privileged Scaffold for the Synthesis of 5-HT2A Receptor Ligands (Scalines)

3,5-DMPEA is the essential, unsubstituted core structure for the 'scaline' series of compounds . As a liquid starting material [1], it offers convenient handling for parallel synthesis and medicinal chemistry campaigns aimed at exploring the SAR of 4-substituted 3,5-dimethoxyphenethylamines. These scaline derivatives have demonstrated moderate to high affinity for the 5-HT2A receptor (Ki = 150–12,000 nM) , a key target in neuropsychiatric drug discovery. Researchers seeking to develop novel ligands within this specific pharmacophore space require the 3,5-DMPEA scaffold, as alternative isomers (e.g., 2,5-DMPEA) lead to entirely different structural classes (e.g., the 2C series) with distinct pharmacological profiles [2].

Analytical Chemistry and Method Development: Reference Standard for Chromatographic Method Validation

The distinct physicochemical properties of 3,5-DMPEA, including its boiling point (178-180 °C at 19-25 hPa ), density (>1.041 g/mL [1]), and liquid physical state , differentiate it from other dimethoxyphenethylamine isomers such as 2,5-DMPEA (bp ~160 °C at 10 mmHg ) and 3,4-DMPEA (solid, mp 124 °C [2]). These quantifiable differences are critical for analytical chemists developing and validating GC, HPLC, or LC-MS methods for the separation and quantification of positional isomers in complex mixtures. Procurement of high-purity 3,5-DMPEA is essential for generating accurate retention time and spectral libraries and for serving as a certified reference material in quality control and forensic applications.

Synthetic Organic Chemistry: Building Block for Complex Natural Product and Alkaloid Synthesis

As the naturally occurring alkaloid found in Pelecyphora aselliformis , 3,5-DMPEA serves as a valuable building block in the total synthesis of complex natural products and related bioactive molecules. Its unsubstituted 4-position provides a reactive handle for further functionalization via electrophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse substituents [1]. This contrasts with mescaline, where the 4-position is already occupied by a methoxy group, limiting direct diversification . The availability of robust synthetic routes to 3,5-DMPEA [2] and its commercial availability as a research chemical support its use as a versatile intermediate in both academic and industrial synthetic laboratories.

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